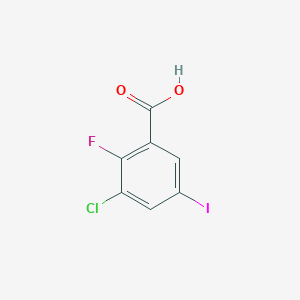

3-Chloro-2-fluoro-5-iodobenzoic acid

Description

Significance of Polyhalogenated Aromatic Systems in Chemical Research

Polyhalogenated aromatic compounds are of paramount importance in chemical research due to their versatile reactivity and the unique properties they impart to molecules. The presence of multiple halogen atoms on an aromatic ring can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes them highly valuable in the design of new drugs and agricultural products. For instance, fluoroquinolone antibiotics, a critical class of antibacterial agents, often feature polyhalogenated aromatic moieties. semanticscholar.orgresearchgate.net Furthermore, these compounds serve as key intermediates in the synthesis of complex organic molecules, including dyes, polymers, and liquid crystals. ossila.com The strategic placement of different halogens on a single aromatic ring, as seen in 3-Chloro-2-fluoro-5-iodobenzoic acid, offers a rich platform for selective chemical transformations, allowing for the stepwise introduction of various functional groups.

Positional and Electronic Influence of Halogen Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly affected by the nature and position of its substituents. Halogens exert a dual electronic effect on the benzene (B151609) ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The inductive effect stems from the high electronegativity of halogens, which pulls electron density away from the aromatic ring through the sigma bond, thereby deactivating the ring towards electrophilic substitution. docbrown.info Conversely, the resonance effect involves the donation of a lone pair of electrons from the halogen into the pi-system of the benzene ring, which increases electron density, particularly at the ortho and para positions. docbrown.info

Contextualizing 3-Chloro-2-fluoro-5-iodobenzoic Acid within Polyhalogenated Aromatic Chemistry

3-Chloro-2-fluoro-5-iodobenzoic acid is a prime example of a polyhalogenated aromatic system where the distinct electronic properties of three different halogens—chlorine, fluorine, and iodine—are strategically positioned on a benzoic acid scaffold. The presence of the carboxylic acid group, itself an electron-withdrawing and meta-directing substituent, further complicates the electronic landscape of the molecule. This intricate substitution pattern makes 3-Chloro-2-fluoro-5-iodobenzoic acid a valuable and challenging substrate in organic synthesis, offering multiple sites for selective functionalization. Its structural complexity suggests its potential as a key building block in the synthesis of highly specialized molecules with tailored electronic and biological properties.

Chemical Profile of 3-Chloro-2-fluoro-5-iodobenzoic Acid

| Property | Value |

| CAS Number | 1000162-09-3 |

| Molecular Formula | C₇H₃ClFIO₂ |

| Molecular Weight | 300.45 g/mol |

Proposed Synthesis of 3-Chloro-2-fluoro-5-iodobenzoic Acid

The key transformation would be the regioselective iodination of the 3-chloro-2-fluorobenzoic acid backbone. The directing effects of the existing substituents—the ortho-para directing halogens and the meta-directing carboxylic acid—would favor the introduction of the iodine atom at the 5-position. A common method for the iodination of aromatic compounds involves the use of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of an oxidizing agent or a strong acid catalyst. For instance, a mixture of iodine and iodic acid has been shown to be effective for the regioselective iodination of various aromatic compounds. researchgate.net

An alternative approach could involve a diazotization-iodination sequence starting from a corresponding amino-substituted precursor, a common strategy in the synthesis of halogenated aromatics. semanticscholar.orgresearchgate.net

Potential Applications in Research and Development

Given the functional group array of 3-Chloro-2-fluoro-5-iodobenzoic acid, it holds considerable potential as an intermediate in several areas of chemical research and development.

The precursor, 3-chloro-2-fluorobenzoic acid, has been utilized as a building block for the synthesis of Aurora A inhibitors, a class of molecules investigated for their potential in cancer therapy. ossila.com The introduction of an iodine atom at the 5-position of this scaffold could provide a handle for further chemical modification, potentially leading to the development of new and more potent therapeutic agents. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are powerful tools for the construction of complex molecular architectures.

Furthermore, halogenated benzoic acids are known to be valuable precursors for the synthesis of liquid crystals and metal-organic frameworks (MOFs). ossila.com The specific substitution pattern of 3-Chloro-2-fluoro-5-iodobenzoic acid could be exploited to create novel materials with unique optical or porous properties. The related compound, 3-chloro-2-fluorobenzoic acid, has also been used to prepare fluorine probes for use in ¹⁹F NMR spectroscopy, a technique employed in metabolomics studies. ossila.com This suggests that 3-Chloro-2-fluoro-5-iodobenzoic acid could similarly be functionalized to create advanced probes for various analytical applications.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKLXXFYOXTQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Chloro 2 Fluoro 5 Iodobenzoic Acid

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, deprotonation to form carboxylates, and decarboxylation.

Esterification is a fundamental transformation of carboxylic acids. For benzoic acid derivatives like 3-chloro-2-fluoro-5-iodobenzoic acid, this is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, leading to the formation of an ester and water. The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the electrophilicity of the carboxyl carbon, though the reaction generally proceeds efficiently under standard conditions. For instance, related halo-substituted benzoic acids are readily converted to their corresponding esters, a crucial step in the synthesis of more complex molecules. researchgate.netsemanticscholar.org An example is the conversion of 3-chloro-2,4-difluoro-5-nitrobenzoic acid to its ethyl ester in an 86% yield as part of a multi-step synthesis. semanticscholar.org

The synthesis of specific esters, such as methyl 3-chloro-2-fluoro-5-iodobenzoate, highlights this common and predictable reaction pathway. fluorochem.co.uk

| Starting Material | Reagents | Product | Notes |

|---|---|---|---|

| 3-Chloro-2-fluoro-5-iodobenzoic acid | Methanol (B129727) (CH₃OH), H₂SO₄ (catalyst) | Methyl 3-chloro-2-fluoro-5-iodobenzoate | Standard Fischer esterification. |

| 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol (B145695) (C₂H₅OH), Acid catalyst | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Achieved an 86% yield in a synthetic protocol. semanticscholar.org |

| 2-Chloro-5-iodobenzoic acid | Ethanol (C₂H₅OH), NaOH (for subsequent hydrolysis) | Ethyl 2-chloro-5-iodobenzoate | Intermediate in a multi-step synthesis. google.com |

The acidity of 3-chloro-2-fluoro-5-iodobenzoic acid is significantly influenced by its halogen substituents. Halogens exert a strong negative inductive (-I) effect, withdrawing electron density from the aromatic ring. stackexchange.com This effect stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, making the substituted benzoic acid more acidic than benzoic acid itself. vaia.comyoutube.com The pKa value of a substituted benzoic acid is a measure of this acidity; a lower pKa indicates a stronger acid. Ortho-halo-substituted benzoic acids are generally stronger acids than benzoic acid (pKa ≈ 4.2). stackexchange.comyoutube.com The combined electron-withdrawing effects of the fluorine, chlorine, and iodine atoms in 3-chloro-2-fluoro-5-iodobenzoic acid enhance its acidity.

Once formed, the carboxylate anion can act as a ligand, coordinating with metal ions. Carboxylates typically coordinate to metals as either monodentate or bidentate ligands, forming a wide variety of metal-organic complexes. The specific coordination mode depends on the metal ion, the steric environment, and the solvent. This property is foundational to the development of metal-organic frameworks (MOFs) and coordination polymers.

| Compound | pKa (in water) | Dominant Electronic Effect of Halogen |

|---|---|---|

| Benzoic acid | 4.20 | N/A (Reference) |

| 2-Fluorobenzoic acid | 3.27 | Strong -I effect. stackexchange.com |

| 2-Chlorobenzoic acid | 2.94 | Strong -I effect. stackexchange.com |

| 4-Chlorobenzoic acid | ~4.0 | -I effect slightly outweighs +R effect. youtube.com |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic acids is generally a difficult reaction that requires harsh conditions, such as high temperatures, or the use of catalysts. google.com For instance, certain fluorophthalic anhydrides can be decarboxylated by heating in a polar aprotic solvent, a reaction that can be catalyzed by copper salts. google.com

Another relevant transformation is halodecarboxylation, where the carboxylic acid group is replaced by a halogen atom. acs.org This process typically involves converting the carboxylic acid to a salt (e.g., a silver salt) and treating it with a halogen. While this would alter the substitution pattern of 3-chloro-2-fluoro-5-iodobenzoic acid, it represents a known pathway for the transformation of the carboxylic acid moiety on an aromatic ring. acs.org The direct thermal decarboxylation of 3-chloro-2-fluoro-5-iodobenzoic acid would yield 1-chloro-2-fluoro-5-iodobenzene, though this would likely require significant energy input.

Reactions at the Halogen Substituents

The three different halogen atoms on the benzene (B151609) ring provide distinct handles for synthetic modification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The reactivity of each halogen is highly dependent on the reaction type.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.org The reaction involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide. mdpi.com The reactivity of aryl halides in the key oxidative addition step of the catalytic cycle generally follows the order of bond strength: C-I > C-Br > C-Cl >> C-F. libretexts.org

For 3-chloro-2-fluoro-5-iodobenzoic acid, this reactivity trend allows for highly selective transformations. The carbon-iodine bond at the 5-position is by far the most reactive site for cross-coupling. nih.gov This enables the selective introduction of an aryl, vinyl, or alkyl group at this position while leaving the C-Cl and C-F bonds intact. By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve this selective functionalization with high yields. researchgate.net

| Aryl Halide (Ar-X) | C-X Bond Energy (kJ/mol, approx.) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| Ar-I | 272 | Highest | Mild; often room temperature with standard Pd catalysts. |

| Ar-Br | 331 | High | Mild to moderate heating; standard Pd catalysts. |

| Ar-Cl | 397 | Low | Requires specialized, electron-rich ligands (e.g., SPhos, XPhos) and higher temperatures. |

| Ar-F | 544 | Very Low (Inert) | Generally unreactive under standard Suzuki conditions. |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a substituent on an aromatic ring with a nucleophile. Unlike cross-coupling, SNAr reactivity is governed by the electronegativity of the leaving group and the stability of the intermediate carbanion (Meisenheimer complex). libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. libretexts.org

In SNAr, the order of leaving group ability for halogens is the reverse of that in cross-coupling: F >> Cl > Br > I. researchgate.net This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the rate-determining addition step.

For 3-chloro-2-fluoro-5-iodobenzoic acid, the C-F bond at the 2-position is the most susceptible to attack by a strong nucleophile. The electron-withdrawing nature of the adjacent carboxylic acid group and the other halogens helps to activate the ring toward this type of reaction. Therefore, a nucleophile would preferentially displace the fluoride, followed by the chloride, with the iodide being the least reactive leaving group in an SNAr mechanism.

Organometallic Reagent Interactions (e.g., Grignard Reactions, Organolithium Chemistry)

The interaction of 3-chloro-2-fluoro-5-iodobenzoic acid with common organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds is primarily dictated by the acidic proton of the carboxylic acid group. These strong bases will readily deprotonate the benzoic acid to form the corresponding magnesium or lithium carboxylate salt. This acid-base reaction is typically fast and exothermic, and will occur before any nucleophilic attack on the aromatic ring or halogen-metal exchange can take place.

For any further reaction to occur, at least two equivalents of the organometallic reagent would be required. The first equivalent is consumed in the deprotonation step. A second equivalent could then potentially engage in other transformations. Given the substitution pattern, the most likely site for such a reaction would be the iodine atom at the 5-position, which is the most electropositive of the three halogens and the most susceptible to halogen-metal exchange. This would result in the formation of a new organometallic species, a substituted iodobenzene, which could then be quenched with an electrophile. However, the reactivity of the different halogens towards halogen-metal exchange varies, and the presence of the ortho-fluoro and meta-chloro substituents will influence the electron density at the iodo-substituted carbon, thereby affecting the feasibility and rate of this exchange.

The relative reactivity of aryl halides in Grignard formation is typically I > Br > Cl > F. Therefore, it is conceivable that a Grignard reagent could be formed at the iodo position, provided that the initial acid-base reaction with the carboxylic acid is accounted for. The formation of Grignard reagents from aryl chlorides is generally more difficult. Due to the strength of the C-F bond, the formation of a Grignard reagent at the fluoro position is highly unlikely under standard conditions.

Synthesis and Reactivity of Hypervalent Iodine Derivatives from Halobenzoic Acids

The presence of an iodine atom on the benzene ring of 3-chloro-2-fluoro-5-iodobenzoic acid opens up the possibility of synthesizing hypervalent iodine compounds. These species are characterized by an iodine atom in a higher oxidation state than the usual -1, and they are valuable reagents in organic synthesis due to their oxidizing properties and ability to participate in a variety of transformations.

The synthesis of hypervalent iodine(III) compounds typically involves the oxidation of the iodoarene precursor. Common oxidizing agents for this purpose include peracids, such as m-chloroperoxybenzoic acid (mCPBA), in the presence of a carboxylic acid, or reagents like sodium perborate (B1237305) in acetic acid. For instance, treatment of an iodoarene with mCPBA in acetic acid can yield the corresponding [bis(acetoxy)iodo]arene. The presence of electron-withdrawing groups on the aromatic ring, such as the chloro, fluoro, and carboxylic acid moieties in the target molecule, can facilitate the preparation and isolation of these hypervalent iodine derivatives.

Once formed, these hypervalent iodine(III) derivatives of 3-chloro-2-fluoro-5-iodobenzoic acid would be expected to exhibit reactivity characteristic of this class of compounds. They can act as mild and selective oxidizing agents and participate in reactions such as halogenations, aminations, and various oxidative functionalizations. The specific nature of the ligands on the hypervalent iodine center, which can be tuned during the synthesis, will dictate the precise reactivity profile of the resulting reagent.

Intramolecular and Intermolecular Effects of Halogen Substitution on Reactivity

The chemical behavior of 3-chloro-2-fluoro-5-iodobenzoic acid is significantly influenced by the intramolecular and intermolecular effects arising from its halogen substituents.

Electronic Directing Effects of Fluoro and Chloro Groups

The fluoro and chloro groups, being highly electronegative, exert strong electron-withdrawing inductive effects (-I effect) on the benzene ring. This effect decreases the electron density of the aromatic system, thereby deactivating it towards electrophilic aromatic substitution. The carboxyl group is also a deactivating, meta-directing group.

For 3-chloro-2-fluoro-5-iodobenzoic acid, the positions ortho and para to the halogens are already substituted. The directing effects of the existing substituents would collectively influence the position of any further electrophilic attack.

Steric Considerations in Reaction Pathways

The presence of substituents in the ortho positions to the carboxylic acid group can lead to significant steric hindrance. In 3-chloro-2-fluoro-5-iodobenzoic acid, the fluorine atom is in the ortho position. This steric crowding can force the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity can inhibit resonance between the carboxyl group and the aromatic ring, which in turn can affect the acidity of the compound. wikipedia.org

A detailed investigation of ortho-chloro and fluoro-substituted benzoic acids has shown that the interactions between the carboxylic group and the ortho halogen substituents play a crucial role in determining the conformational landscape of these molecules. nih.govnih.gov For ortho-substituted benzoic acids, the cis conformer (where the carboxylic proton is syn to the ortho substituent) is generally more stable. The steric repulsion between the ortho substituent and the carboxylic acid group can also influence the approach of reagents to the reaction center, potentially hindering or slowing down reactions that involve the carboxylic acid functionality or the adjacent positions on the ring.

Advanced Spectroscopic and Computational Analysis of 3 Chloro 2 Fluoro 5 Iodobenzoic Acid

Application of Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide empirical data on the molecular structure, functional groups, and exact mass of a compound. For 3-Chloro-2-fluoro-5-iodobenzoic acid, a multi-technique approach ensures a thorough and reliable characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-Chloro-2-fluoro-5-iodobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer critical pieces of the structural puzzle.

¹H NMR: The proton NMR spectrum provides information on the aromatic and carboxylic acid protons. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region, typically around 12–14 ppm. The two aromatic protons will exhibit distinct signals, with their chemical shifts and coupling patterns influenced by the surrounding halogen substituents. The electron-withdrawing nature of the chlorine, fluorine, and iodine atoms will deshield the aromatic protons, causing them to resonate at higher chemical shifts compared to unsubstituted benzoic acid.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165–175 ppm. The aromatic carbons will show a range of chemical shifts determined by the attached halogen atoms. The carbon atom bonded to the highly electronegative fluorine atom will experience significant deshielding.

¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The spectrum for 3-Chloro-2-fluoro-5-iodobenzoic acid would show a signal whose chemical shift is indicative of the electronic environment created by the adjacent chloro and iodo substituents on the aromatic ring. Coupling between the fluorine nucleus and nearby protons can also provide valuable structural information.

Predicted NMR Data for 3-Chloro-2-fluoro-5-iodobenzoic Acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H (Carboxylic Acid) | ~13 | Broad singlet, exchangeable with D₂O. |

| ¹H (Aromatic) | 7.5 - 8.5 | Two distinct signals, likely doublets, with coupling patterns determined by H-H and H-F interactions. |

| ¹³C (Carbonyl) | ~165 | Signal for the C=O group in the carboxylic acid. |

| ¹³C (Aromatic) | 115 - 160 | Complex pattern of signals for the six aromatic carbons, with significant deshielding for the carbon attached to fluorine. |

| ¹⁹F | -110 to -140 | Chemical shift relative to a standard like CFCl₃, influenced by ortho- and para-substituents. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Chloro-2-fluoro-5-iodobenzoic acid is expected to show characteristic absorption bands corresponding to the carboxylic acid and the carbon-halogen bonds.

The most prominent features would be the broad O-H stretching vibration of the carboxylic acid dimer, typically appearing in the 2500–3300 cm⁻¹ region, and the strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The presence of electron-withdrawing halogens on the aromatic ring can slightly shift the position of the carbonyl absorption. Additionally, characteristic absorptions for C-Cl, C-F, and C-I stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹).

Expected IR Absorption Bands for 3-Chloro-2-fluoro-5-iodobenzoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretching | 1680 - 1720 | Strong, Sharp |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | Medium to Weak |

| C-O | Stretching | 1210 - 1320 | Medium |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. ekb.eg ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.

For 3-Chloro-2-fluoro-5-iodobenzoic acid (C₇H₃ClFIO₂), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element. This calculated mass can then be compared to the experimentally measured mass from HR-ESI-MS. The high resolution of the instrument allows for mass measurements with a high degree of accuracy (typically to within 5 ppm), providing strong evidence for the molecular formula. ekb.eg

Calculated Exact Mass for 3-Chloro-2-fluoro-5-iodobenzoic Acid

| Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 7 | 84.000000 |

| ¹H | 1.007825 | 3 | 3.023475 |

| ³⁵Cl | 34.968853 | 1 | 34.968853 |

| ¹⁹F | 18.998403 | 1 | 18.998403 |

| ¹²⁷I | 126.904473 | 1 | 126.904473 |

| ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total (Neutral) | 299.885034 | ||

| [M-H]⁻ Ion | 298.877209 |

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. rsc.org For pharmaceutical intermediates and other high-purity chemicals, reverse-phase HPLC is commonly employed to assess purity. rsc.orgsigmaaldrich.com

A typical HPLC method for 3-Chloro-2-fluoro-5-iodobenzoic acid would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.orgresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring of the analyte absorbs UV light. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, providing a quantitative measure of its purity. researchgate.net

Quantum Chemical and Theoretical Investigations of Molecular Properties

In addition to experimental techniques, computational chemistry provides profound insights into the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies can predict a wide range of molecular properties, including geometric structure, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). spectrabase.com

For 3-Chloro-2-fluoro-5-iodobenzoic acid, DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.

Predict spectroscopic data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra. spectrabase.com

Analyze the electronic structure: The HOMO and LUMO energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com

Map the Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents.

Conformational Analysis and Potential Energy Landscapes

The conformational landscape of benzoic acid derivatives is primarily defined by the orientation of the carboxylic acid group relative to the benzene (B151609) ring. For 3-chloro-2-fluoro-5-iodobenzoic acid, two principal degrees of freedom determine the molecular conformation: the rotation around the exocyclic C-C bond and the rotation around the C-O single bond of the carboxylic group.

Studies on ortho-fluoro and ortho-chloro substituted benzoic acids have consistently shown that the cis conformer, where the acidic hydrogen of the carboxyl group is oriented towards the ortho substituent, is generally the most stable arrangement. nih.gov In the case of 3-chloro-2-fluoro-5-iodobenzoic acid, the fluorine atom occupies an ortho position. By analogy, the cis conformation, with the hydroxyl group's hydrogen atom pointing towards the fluorine atom, is expected to be the global minimum on the potential energy surface.

The potential energy landscape is characterized by minima corresponding to stable conformers and transition states that represent the energy barriers to rotation. For benzoic acid itself, the cis conformer is planar and significantly more stable than the non-planar trans conformer, with a calculated energy difference of approximately 28.56 kJ·mol⁻¹. nih.gov The presence of an ortho-halogen substituent influences these energies.

For 2-fluorobenzoic acid, two distinct planar cis conformers are identified, with the one where the carbonyl oxygen is further from the fluorine atom being the most stable. nih.gov A planar trans conformer, stabilized by an intramolecular O-H···F hydrogen bond, is also predicted but at a higher energy. nih.gov For 3-chloro-2-fluoro-5-iodobenzoic acid, a similar potential energy surface can be anticipated, with the cis conformer being energetically favored. The energy barrier for the cis to trans isomerization in ortho-substituted benzoic acids is typically high, suggesting that the cis conformer would be the predominantly populated state at room temperature. nih.gov

Table 1: Predicted Conformational Data for Halogenated Benzoic Acids

| Compound | Most Stable Conformer | Key Dihedral Angle (C2-C1-C(O)-O) | Relative Energy of trans Conformer (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| Benzoic Acid | cis (planar) | ~0° | 28.56 | nih.gov |

| 2-Fluorobenzoic Acid | cis (planar) | ~0° | 7.69 (for H-bonded trans) | nih.gov |

| 3-Chloro-2,4,5-trifluorobenzoic acid | Twisted | 6.8(1)° | Not specified | nih.gov |

Analysis of Intramolecular and Intermolecular Interactions

The structural characteristics and crystal packing of 3-chloro-2-fluoro-5-iodobenzoic acid are dictated by a combination of intramolecular and intermolecular forces.

Intramolecular Interactions:

The most significant intramolecular interaction in the preferred cis conformation is the hydrogen bond between the hydroxyl hydrogen and the ortho-fluorine atom (O-H···F). This type of interaction is known to stabilize the planar arrangement of the carboxylic group relative to the benzene ring. nih.gov In 2-fluorobenzoic acid, this interaction is a key feature of one of its trans conformers. nih.gov While the primary stability of the cis form in ortho-halobenzoic acids is often attributed to a combination of electrostatic attractions and repulsions, the potential for a weak hydrogen bond in the cis form cannot be entirely discounted. nih.govquora.com

The substituents on the benzene ring (Cl, F, and I) also engage in electronic interactions with the aromatic system and the carboxylic acid group. The inductive electron-withdrawing effects of the halogens influence the acidity of the carboxylic proton and the electronic distribution within the molecule.

Intermolecular Interactions:

In the solid state, halogenated benzoic acids typically form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. nih.govcapes.gov.br This is a characteristic and robust supramolecular synthon for carboxylic acids. It is highly probable that 3-chloro-2-fluoro-5-iodobenzoic acid also crystallizes in such a dimeric structure. The O-H···O hydrogen bond distances in similar structures are typically around 2.6 Å. nih.govresearchgate.net

Beyond the primary hydrogen bonding, other intermolecular interactions are expected to play a crucial role in the crystal packing. These include:

Halogen Bonding: The iodine atom at the 5-position is a potent halogen bond donor. It can form directional noncovalent interactions with Lewis bases, such as the carbonyl oxygen of a neighboring molecule (I···O). Similarly, though weaker, the chlorine atom could also participate in such interactions. These interactions can significantly influence the supramolecular assembly. acs.org

π–π Stacking: The aromatic rings of adjacent molecules can engage in π–π stacking interactions, further stabilizing the crystal lattice. The offset or slipped-parallel arrangement is common in substituted benzenes to minimize electrostatic repulsion.

Table 2: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | D···A distance ~2.6 Å | nih.gov |

| Halogen Bond | C-I | Carbonyl C=O | Directional, distance less than sum of van der Waals radii | acs.org |

| Halogen Bond | C-Cl | Carbonyl C=O | Weaker than C-I halogen bond | acs.org |

| π–π Stacking | Benzene Ring | Benzene Ring | Interplanar distance ~3.4-3.9 Å | acs.org |

Utility in Pharmaceutical Intermediate Synthesis

Halogenated benzoic acids are fundamental precursors in the development of active pharmaceutical ingredients (APIs). The specific combination of halogens in 3-Chloro-2-fluoro-5-iodobenzoic acid offers chemists a powerful tool for creating novel therapeutic agents with tailored properties.

Substituted benzoic acids are integral components in the design of kinase inhibitors, a critical class of anti-cancer agents. For instance, the related compound 5-Chloro-2-fluorobenzoic acid is employed in the molecular design of pyrimidine-based Aurora kinase inhibitors. ossila.com In these structures, the chloride substituent has been shown to enhance binding affinity to the target protein, promoting the degradation of oncoproteins. ossila.com Similarly, 3-Chloro-2-fluorobenzoic acid serves as a building block for potent Aurora A inhibitors, which have demonstrated significant inhibitory concentrations. ossila.com The structural motifs provided by these halogenated benzoic acids are crucial for achieving high efficacy, making 3-Chloro-2-fluoro-5-iodobenzoic acid a promising precursor for the development of next-generation targeted cancer therapies.

Fluoroquinolones (FQs) are a major class of synthetic antibiotics known for their broad-spectrum activity. semanticscholar.org The synthesis of these agents often relies on key intermediates derived from halogenated benzoic acids. For example, 5-Chloro-2,3,4-trifluorobenzoic acid and 3-chloro-2,4-difluoro-5-hydroxybenzoic acid are critical intermediates for preparing quinolone-3-carboxylic acid derivatives. semanticscholar.orgresearchgate.net The development of new FQ drugs and the quality control of existing ones depend on the availability of such highly substituted precursors. semanticscholar.org In the antiviral field, various benzoic acid derivatives have been synthesized and evaluated for their activity against viruses like influenza, hepatitis B (HBV), and hepatitis C (HCV). nih.govnih.gov Specifically, certain 5-iodo-substituted dideoxynucleoside analogs have shown inhibitory effects against HCV. nih.gov This highlights the potential of 3-Chloro-2-fluoro-5-iodobenzoic acid as a foundational scaffold for novel antimicrobial and antiviral drugs.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and form the core structure of numerous pharmaceuticals. nih.gov Indazoles, also known as benzpyrazoles, represent an important class of these compounds, exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties. nih.gov The synthesis of substituted indazoles often involves the cyclization of functionalized aromatic precursors. The reactive sites on 3-Chloro-2-fluoro-5-iodobenzoic acid make it an adept starting material for constructing the indazole ring system through various synthetic strategies, providing a pathway to novel therapeutic molecules. nih.gov

Role in Agrochemical Development

The principles of molecular design that apply to pharmaceuticals are often transferable to the development of modern agrochemicals, where targeted activity and environmental compatibility are paramount.

Substituted benzoic and picolinic acids are established precursors in the synthesis of agrochemicals. For example, 6-aryl-2-picolinic acids are a significant subclass of auxin herbicides with excellent activity against resistant weeds. nih.gov The synthesis of these complex herbicides often starts from highly halogenated building blocks. Research has demonstrated that chloro- and fluoro-substituted benzoic acids can serve as precursors for various agrochemical products. The specific halogenation pattern of 3-Chloro-2-fluoro-5-iodobenzoic acid provides a template for creating new pesticides and herbicides with potentially enhanced efficacy and selectivity.

Precursors for Advanced Materials and Chemical Probes

Beyond life sciences, the unique electronic and chemical properties of polyhalogenated aromatic compounds are leveraged in materials science and analytical chemistry.

The carboxylic acid group within halogenated benzoic acids can coordinate to metal centers, enabling their use as ligands for creating metal-organic frameworks (MOFs). ossila.com Furthermore, fluorinated aromatic compounds are valuable in the development of chemical probes for ¹⁹F NMR spectroscopy. A related compound, 3-Chloro-2-fluorobenzoic acid, has been used to prepare fluorine probes that facilitate the identification and quantification of amino acids in complex biological mixtures. ossila.com The presence of three different halogens on the 3-Chloro-2-fluoro-5-iodobenzoic acid ring offers multiple handles for synthesizing specialized polymers, liquid crystals, and highly sensitive probes for advanced research applications. ossila.com

Compound Data

Below are tables summarizing the key properties and names of the chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of 3-Chloro-2-fluoro-5-iodobenzoic acid

| Property | Value |

|---|---|

| CAS Number | 1000162-09-3 avantorsciences.comsynquestlabs.com |

| Molecular Formula | C₇H₃ClFIO₂ avantorsciences.comsynquestlabs.com |

| Molecular Weight | 300.45 g/mol avantorsciences.comsynquestlabs.com |

| MDL Number | MFCD24107275 avantorsciences.comsynquestlabs.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Chloro-2-fluoro-5-iodobenzoic acid |

| 5-Chloro-2-fluorobenzoic acid |

| 3-Chloro-2-fluorobenzoic acid |

| 5-Chloro-2,3,4-trifluorobenzoic acid |

| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid |

| Quinolone Carboxylic Acids |

| Indazoles |

An in-depth analysis of the strategic applications of 3-Chloro-2-fluoro-5-iodobenzoic acid reveals its significant potential as a versatile building block in the synthesis of advanced and complex molecules. This highly functionalized aromatic compound, characterized by its unique arrangement of three different halogen substituents and a carboxylic acid group, serves as a valuable precursor in diverse fields ranging from materials science to biochemical research.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations for 3-Chloro-2-fluoro-5-iodobenzoic Acid

The reactivity of the carbon-halogen bonds in 3-Chloro-2-fluoro-5-iodobenzoic acid is significantly different (C-I > C-Cl), which presents a prime opportunity for selective functionalization through modern catalytic methods. Future research will likely concentrate on transition-metal-catalyzed reactions that can precisely target one halogen over the others.

Key areas for exploration include:

Selective Cross-Coupling Reactions: There is a significant opportunity to explore palladium, nickel, or copper-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. A primary challenge and research goal will be to define reaction conditions that allow for selective coupling at the highly reactive C-I bond while leaving the C-Cl bond intact for subsequent transformations.

C-H Activation: Modern synthetic strategies are increasingly focused on the direct functionalization of C-H bonds. researchgate.net Research into transition-metal-catalyzed C-H activation could unlock new pathways for derivatization of the aromatic ring, guided by the existing carboxylate group. researchgate.net This would provide an atom-economical alternative to traditional multi-step syntheses.

Decarboxylative Coupling: The carboxylic acid group itself can be used as a synthetic handle in decarboxylative coupling reactions, allowing for the introduction of new aryl, alkyl, or other functional groups at the C1 position.

| Reaction Type | Potential Catalyst Systems | Target Site | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ with specialized ligands | C-I | Formation of a new C-C bond with a boronic acid derivative. |

| Sonogashira Coupling | Pd/Cu co-catalysis | C-I | Introduction of an alkyne moiety. |

| Buchwald-Hartwig Amination | Pd or Ni complexes with phosphine ligands | C-I or C-Cl | Formation of C-N bonds with various amines. |

| Directed C-H Activation | Rh, Ru, or Ir catalysts | C6-H | Direct functionalization ortho to the carboxylic acid group. |

Development of More Sustainable and Green Synthetic Methodologies

Traditional methods for synthesizing polyhalogenated aromatic compounds can involve harsh conditions, hazardous reagents, and the generation of significant waste. semanticscholar.org A key future direction is the development of greener and more sustainable synthetic routes to 3-Chloro-2-fluoro-5-iodobenzoic acid and its derivatives. taylorfrancis.comrsc.org

Future research in this area should focus on:

Use of Solid Catalysts: Investigating the use of reusable solid catalysts, such as zeolites, for halogenation and other substitution reactions could offer significant environmental benefits. researchgate.net Solid catalysts can improve regioselectivity, simplify product purification, reduce waste by avoiding aqueous work-ups, and be regenerated and reused multiple times. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could enhance safety, particularly when handling potentially energetic intermediates. Flow chemistry allows for better control over reaction parameters, improved heat transfer, and the ability to perform reactions at a smaller scale, minimizing risk and waste.

Aqueous Micellar Catalysis: As demonstrated in the synthesis of other complex molecules, performing catalytic reactions like Sonogashira couplings in aqueous micellar conditions can vastly reduce the environmental impact by minimizing the use of organic solvents, lowering catalyst loading, and improving yields. nih.gov

Avoiding Hazardous Reagents: Research aimed at replacing dangerous reagents, such as the alkyllithiums used in some traditional carboxylation methods, with safer alternatives is crucial for developing scalable and industrially viable processes. semanticscholar.org

Computational Design of Derivatives with Tailored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. Future research will increasingly rely on these in silico methods to guide the synthesis and design of novel derivatives of 3-Chloro-2-fluoro-5-iodobenzoic acid.

Key computational approaches include:

Reactivity Prediction: DFT calculations can be used to determine the molecular structure, vibrational frequencies, and electronic properties of the molecule. researchgate.netresearchgate.net By calculating descriptors such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity values, researchers can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This can guide the design of highly regioselective reactions.

Designing Functional Derivatives: Computational tools can be used to design derivatives with specific electronic properties. For example, by modeling the effects of adding different substituents, researchers can tailor the molecule to act as a highly effective ligand for Metal-Organic Frameworks (MOFs) or as a pharmacophore with optimal binding characteristics for a specific biological target. nih.gov

| Computational Method | Calculated Parameter | Significance for Research |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energies | Predicts electronic transition properties and sites for electron donation/acceptance. |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack, guiding reaction design. |

| DFT / Ab initio | Optimized Geometrical Parameters | Provides accurate bond lengths and angles to understand steric effects. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions | Reveals hyperconjugative interactions and charge delocalization that influence stability and reactivity. |

Expansion of Applications in Specialized Organic and Medicinal Chemistry Fields

The unique substitution pattern of 3-Chloro-2-fluoro-5-iodobenzoic acid makes it an attractive starting material for creating complex molecules with valuable applications. While already used in some areas, its full potential remains to be explored.

Future applications could be expanded in the following fields:

Medicinal Chemistry: Halogenated aromatic compounds are prevalent in pharmaceuticals. nih.gov A related compound, 2-Chloro-5-iodobenzoic acid, has been identified as a valuable scaffold in the development of drugs for type 2 diabetes, such as SGLT2 inhibitors. calibrechem.com Future research could explore derivatives of 3-Chloro-2-fluoro-5-iodobenzoic acid for similar targets in metabolic diseases. Furthermore, its isomer, 3-Chloro-2-fluorobenzoic acid, is a known building block for potent Aurora A kinase inhibitors used in oncology research, suggesting that this scaffold is highly suitable for designing other kinase inhibitors. ossila.com

Materials Science: The carboxylic acid moiety allows the molecule to act as a linker for the construction of Metal-Organic Frameworks (MOFs). ossila.com The presence of multiple halogen atoms provides opportunities for post-synthetic modification of the MOF structure. Future work could focus on designing MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or heterogeneous catalysis.

Biochemical Probes: The fluorine atom allows for the use of ¹⁹F NMR spectroscopy. An isomer is used to create fluorine probes for identifying and quantifying amino acids. ossila.com This suggests that 3-Chloro-2-fluoro-5-iodobenzoic acid could be developed into specialized probes for studying biological systems, where the distinct NMR signal of the fluorine atom can be used for tracking and quantification.

Q & A

Basic: What are the established synthetic routes for 3-chloro-2-fluoro-5-iodobenzoic acid?

Methodological Answer:

The synthesis typically involves multi-step halogenation or substitution reactions. For example:

- Step 1: Start with a benzoic acid derivative (e.g., 2-fluoro-5-iodobenzoic acid) and introduce chlorine via electrophilic substitution using reagents like chlorine gas or AlCl₃ as a catalyst .

- Step 2: Optimize reaction conditions (e.g., solvent selection, temperature) to minimize side products. Ethanol/water mixtures are common solvents for such reactions .

- Validation: Confirm purity using HPLC or GC-MS, referencing protocols for structurally similar halogenated benzoic acids .

Basic: How is 3-chloro-2-fluoro-5-iodobenzoic acid characterized structurally?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR: Analyze and NMR to confirm halogen positions and electronic environments .

- X-ray Diffraction: Resolve ambiguities in substituent orientation, particularly for iodine’s steric effects .

- Mass Spectrometry: Validate molecular weight and fragmentation patterns, especially for heavy halogens (I, Cl) .

Advanced: How can reaction yields be optimized for halogenation steps?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or transition metals to enhance regioselectivity .

- Solvent Optimization: Evaluate polar aprotic solvents (DMF, DMSO) to stabilize intermediates, balancing solubility and reaction kinetics .

- Kinetic Monitoring: Use in-situ IR or Raman spectroscopy to track halogenation progress and adjust reagent stoichiometry .

Advanced: How should conflicting spectroscopic data during structural confirmation be resolved?

Methodological Answer:

- Triangulation: Cross-validate NMR, IR, and X-ray data to resolve discrepancies. For example, unexpected NMR peaks may arise from rotational isomers; compare with computational models (DFT) .

- Statistical Validation: Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid exposure to corrosive halogens .

- Waste Management: Segregate halogenated waste and neutralize acidic byproducts before disposal, following guidelines for aromatic acids .

- Emergency Procedures: In case of inhalation, administer oxygen and seek immediate medical attention, as per MSDS protocols for iodinated aromatics .

Advanced: How can computational modeling predict reactivity or stability?

Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., electrophilic substitution) to predict regioselectivity and transition states .

- Solvent Effects: Use COSMO-RS simulations to assess solubility and stability in different solvents .

- Degradation Studies: Combine molecular dynamics (MD) with experimental TGA/DSC to predict thermal decomposition .

Basic: What purification methods are effective for this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to exploit temperature-dependent solubility differences .

- Column Chromatography: Employ silica gel with hexane/ethyl acetate gradients, monitoring elution via UV-Vis at 254 nm .

- Acid-Base Extraction: Isolate the benzoic acid by adjusting pH (e.g., precipitate in acidic conditions) .

Advanced: How to design mechanistic studies for halogenation reactions?

Methodological Answer:

- Isotopic Labeling: Introduce or deuterium to trace reaction intermediates via mass spectrometry .

- Kinetic Isotope Effects (KIE): Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .

- In-Situ Spectroscopy: Use stopped-flow NMR or Raman to capture transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.